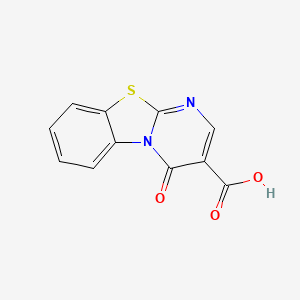

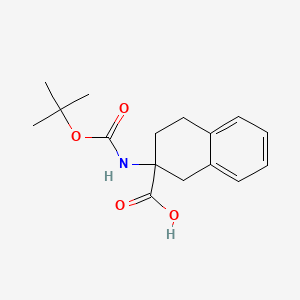

2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Vue d'ensemble

Description

The compound “2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid” is a derivative of amino acids that involves Boc (tert-butyl carbamate) protection . Boc protection plays a pivotal role in the synthesis of multifunctional targets and is often used when there is a need to protect an amino function . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The conversion of Boc-amino acids into Boc2-amino acids using Boc2O/DMAP has also been investigated .Molecular Structure Analysis

The X-ray structure of Boc2-alanine has been determined . The Boc–N bond lengths are 0.05–0.07 Å longer than in Boc-alanine and Boc-distances and bond angles deviate significantly from the normal tetrahedral values, indicating strong Boc/Boc electronic and steric interactions .Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . The rate of the reaction can be favored by influencing the nucleophilicity of the lone pair on the nitrogen atom .Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . Amino acids represent a fraction of organic matter in marine and freshwater ecosystems .Applications De Recherche Scientifique

Synthesis of Dopaminergic Drugs

2-Amino-1,2,3,4-tetrahydronaphthalene-5,6-diol (5,6-ADTN) was synthesized from related compounds in a process involving Birch reduction, Curtius reaction, and carbamate formation. This synthesis plays a crucial role in developing dopaminergic drugs (Göksu, SeÇen, & Sütbeyaz, 2006).

Enzymatic Resolution of Cyclic α-Quaternary α-Amino Acid Enantiomers

The kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and tetrahydronaphthalene analogues using Candida antarctica lipase B showed excellent enantioselectivity. This demonstrates the enzyme's effectiveness in resolving cyclic α-quaternary α-amino esters (Li, Rantapaju, & Kanerva, 2011).

Stereoselective Preparation of Fluorinated Amino Acid Derivatives

Research on the stereoselective preparation of fluorinated amino acid derivatives, including studies of reactions with diethylamino)sulfur trifluoride (DAST), has been conducted. These compounds have potential applications in creating structurally complex and biologically active peptides (Yoshinari et al., 2011).

Ruthenium-Catalyzed Synthesis of Amino Acid Derivatives

Ruthenium-catalyzed cycloaddition was used to synthesize 5-amino-1,2,3-triazole-4-carboxylic acid, a significant molecule for peptidomimetics and biologically active compounds. This method overcomes challenges like the Dimroth rearrangement and is crucial for creating triazole-based scaffolds (Ferrini et al., 2015).

Mécanisme D'action

Target of Action

Boc-protected amino acids are generally used in peptide synthesis . They protect the amino group during the synthesis process, preventing unwanted side reactions .

Mode of Action

The Boc group in 2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid serves as a protective group for the amino function . It is stable towards most nucleophiles and bases, allowing for selective reactions to occur at other sites within the molecule . The Boc group can be removed under acidic conditions, revealing the free amino group .

Biochemical Pathways

Boc-protected amino acids are often used in the synthesis of peptides . These peptides can participate in various biochemical pathways, depending on their structure and function.

Pharmacokinetics

The boc group generally improves the stability of the protected amino acid, which may influence its absorption and distribution . The metabolism and excretion would likely involve the removal of the Boc group and subsequent breakdown of the amino acid.

Result of Action

The result of the action of this compound largely depends on the context in which it is used. In peptide synthesis, the Boc group protects the amino function, allowing for the selective reaction of other functional groups . Once the peptide chain is assembled, the Boc group can be removed to reveal the free amino group .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the Boc group is pH-dependent, being stable under basic conditions but removed under acidic conditions . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of this compound .

Safety and Hazards

Orientations Futures

An efficient and sustainable method for N-Boc deprotection by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst, has been described . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Analyse Biochimique

Biochemical Properties

2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The Boc-protected amino group in this compound is stable under a variety of conditions, making it a valuable tool in organic synthesis. It interacts with various enzymes and proteins, particularly those involved in peptide bond formation and cleavage. For example, it can be used as a substrate for proteases that cleave the Boc group, thereby releasing the free amino group for further reactions .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By protecting the amino group, this compound allows for the selective formation of peptide bonds, which is crucial for the synthesis of specific peptides and proteins. This selective protection can influence cell signaling pathways, gene expression, and cellular metabolism by enabling the synthesis of peptides that can act as signaling molecules, transcription factors, or metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the protection of the amino group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amino group. This mechanism allows for the selective protection and deprotection of the amino group during peptide synthesis. The compound can interact with various biomolecules, including enzymes that catalyze the cleavage of the Boc group, thereby enabling the formation of peptide bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The Boc group is generally stable under neutral and basic conditions but can be cleaved under acidic conditions. Over time, exposure to acidic conditions can lead to the degradation of the Boc group, releasing the free amino group. Long-term studies have shown that the stability of the Boc group can be maintained under controlled conditions, allowing for the sustained use of this compound in peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and can effectively protect the amino group during peptide synthesis. At high doses, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products. Studies have shown that there is a threshold dose beyond which the compound can cause cellular toxicity, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes that catalyze the formation and cleavage of peptide bonds, including proteases and peptidases. These interactions can influence metabolic flux and the levels of various metabolites, particularly those involved in protein synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability for biochemical reactions. The transport and distribution of the compound are crucial for its effective use in peptide synthesis and other biochemical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, where it can exert its effects on peptide synthesis and other biochemical processes. The localization of the compound can also affect its activity and function, highlighting the importance of understanding its subcellular distribution in biochemical research .

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(13(18)19)9-8-11-6-4-5-7-12(11)10-16/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDQZWPRZHNCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369779 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98569-12-1 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.